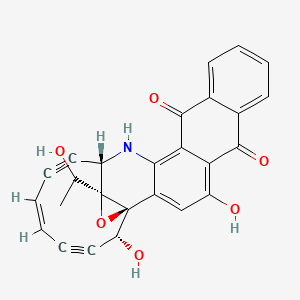
Uncialamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Uncialamycin involves several key reactions:
Noyori Enantioselective Reduction: This step is crucial for achieving the desired enantioselectivity.
Yamaguchi Acetylide-Pyridinium Coupling: This reaction helps in forming the enediyne core.
Stereoselective Acetylide-Aldehyde Cyclization: This step is essential for constructing the enediyne ring system.
Annulation Reaction: This newly developed reaction allows efficient coupling of a cyanophthalide and a p-methoxy semiquinone aminal to forge the anthraquinone moiety of the molecule.
Industrial Production Methods: this compound is produced by submerged fermentation of Streptomyces uncialis. The production titer has been significantly improved through genetic manipulation and medium optimization .
Análisis De Reacciones Químicas
Types of Reactions: Uncialamycin undergoes various types of chemical reactions, including:
Oxidation: This reaction is essential for modifying the functional groups on the molecule.
Reduction: Used to achieve the desired enantioselectivity and stereochemistry.
Substitution: This reaction is crucial for introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Noyori’s catalyst is often used for enantioselective reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various analogues of this compound, which are used for biological and drug development studies .
Aplicaciones Científicas De Investigación
Uncialamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enediyne chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on cancer cell lines.
Medicine: Potential use in developing antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of synthetic analogues for drug development.
Mecanismo De Acción
Uncialamycin exerts its effects through the following mechanisms:
DNA Cleavage: The enediyne core undergoes a Bergman cyclization to form a diradical species, which cleaves DNA strands.
Molecular Targets: The primary target is the DNA of cancer cells, leading to cell death.
Pathways Involved: The compound induces apoptosis through DNA damage and subsequent activation of apoptotic pathways.
Comparación Con Compuestos Similares
Uncialamycin is unique among enediynes due to its simpler structure and potent cytotoxicity. Similar compounds include:
Calicheamicin: Another enediyne with a more complex structure and similar DNA-cleaving mechanism.
Dynemicin A: Known for its potent antitumor activity but with a more complex synthesis.
Tiancimycin A: Recently discovered enediyne with promising anticancer properties.
This compound stands out due to its streamlined synthesis and potential for developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C26H17NO6 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-(1-hydroxyethyl)-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |
InChI |
InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1 |
Clave InChI |
OBGWIHKWGGEOEV-YFRVKLFPSA-N |
SMILES isomérico |
CC([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
SMILES canónico |
CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Sinónimos |
uncialamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















